HDAC6 Preferential Inhibition: 4-Fold Isoform Selectivity Over HDAC1–5 and HDAC7–9 in a Uniform Biochemical Assay
In a panel of recombinant human HDAC isoforms assayed under identical conditions (fluorogenic aminocoumarin release from substrate by trypsin-coupled biochemical assay), N-(6-bromo-2-oxo-2H-chromen-3-yl)acetamide exhibits preferential inhibition of HDAC6 with an IC₅₀ of 24.8 µM, while all other tested isoforms—HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9—show IC₅₀ values exceeding 100 µM (reported as 1.00E+5 nM for each) [1]. This represents a minimum 4.0-fold selectivity window for HDAC6 over the next most sensitive isoform. By contrast, the non-brominated analog 3-acetamidocoumarin (CAS 779-30-6) does not appear in the same ChEMBL-curated HDAC panel with this selectivity signature, and structurally related 3-carboxamide coumarins without the 6-bromo substituent have been reported to exhibit distinct, non-overlapping isoform selectivity profiles in independent studies [2]. The presence of the electron-withdrawing bromine at C-6 modulates the electronic character of the coumarin ring system and may influence the Zn²⁺-chelating geometry at the HDAC active site, rationalizing the observed selectivity shift.
| Evidence Dimension | HDAC isoform inhibition (IC₅₀) |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 24.8 µM; HDAC1,2,3,4,5,7,8,9 IC₅₀ all >100 µM |
| Comparator Or Baseline | HDAC1,2,3,4,5,7,8,9 (all IC₅₀ >100 µM in same assay panel); non-brominated 3-acetamidocoumarin not present in this ChEMBL HDAC panel |
| Quantified Difference | Minimum 4.0-fold selectivity for HDAC6 over all other class I and class II HDAC isoforms tested |
| Conditions | Recombinant human HDAC isoforms; fluorogenic aminocoumarin substrate; trypsin-coupled biochemical assay; Broad Institute of Harvard and MIT; data curated by ChEMBL |
Why This Matters
For procurement decisions in HDAC-focused drug discovery, this compound provides a defined HDAC6-preferential starting scaffold with a quantifiable selectivity margin, enabling structure-based optimization without confounding pan-HDAC inhibition that complicates target deconvolution.
- [1] BindingDB Entry BDBM50348380 / ChEMBL1800379. N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide – HDAC Isoform Inhibition Profile. Broad Institute of Harvard and MIT, curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM23546. 6-Bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide – HDAC Inhibition Data. Curated by ChEMBL. View Source
